Lochnerinine
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Overview
Description
Lochnerinine is a member of carbazoles.
Scientific Research Applications
Alkaloid Isolation and Characterization
Lochnerinine has been identified as a significant alkaloid during the study of leaf alkaloids for antineoplastic compounds, particularly from Catharanthus Lanceus. It was isolated alongside other alkaloids like tetrahydroalstonine and a new alkaloid, periformyline. The structural elucidation of these alkaloids, especially periformyline as the first example of an N(b)-substituted formyl indole alkaloid found in nature, marked a significant advancement in phytochemistry (Maloney et al., 1965).
Antineoplastic and Hypotensive Activities
Studies have also explored the antineoplastic and hypotensive activities of various alkaloid fractions derived from Catharanthus Lanceus, which include lochnerinine. While some fractions showed a reduction in blood pressure in normotensive rats and dogs, lochnerinine specifically, along with other alkaloids, did not induce a hypotensive response at various dose levels. However, lochnerinine exhibited cytotoxicity against the 9 KB cell culture, signifying its potential in cancer research (Farnsworth et al., 1967).
Cytotoxic Principles in Cancer Research
Further research into the alkaloids of Catharanthus pusillus indicated the cytotoxic principles of these compounds against certain cancers. Lochnerinine, isolated from one of the active alkaloid fractions, was found to be active against Eagle's 9 KB carcinoma of the nasopharynx in cell culture. This finding confirms the potential of lochnerinine in cancer treatment, specifically targeting carcinomas like the 9 KB carcinoma (Tin-wa et al., 1968).
Bioconversion in Plant Tissue Cultures
The study of bioconversion processes in plant tissue cultures has revealed significant insights into lochnerinine. For instance, lochnerinine was identified as one of the biotransformation products when tabersonine was fed to cell suspension cultures of Catharanthus roseus. Understanding the bioconversion pathways and the formation of lochnerinine through epoxidation and methoxylation processes in plant cultures aids in the exploration of its biosynthetic pathways and potential applications in phytochemical and pharmacological fields (Furuya et al., 1992).
properties
Product Name |
Lochnerinine |
---|---|
Molecular Formula |
C22H26N2O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl (1R,12S,20R)-12-ethyl-5-methoxy-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2(7),3,5,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-4-21-10-13(19(25)27-3)17-22(14-6-5-12(26-2)9-15(14)23-17)7-8-24(20(21)22)11-16-18(21)28-16/h5-6,9,16,18,20,23H,4,7-8,10-11H2,1-3H3/t16?,18?,20-,21+,22-/m0/s1 |
InChI Key |
YKTXUUJZENEUGL-MKHRZCKRSA-N |
Isomeric SMILES |
CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC5C2O5)C6=C(N3)C=C(C=C6)OC)C(=O)OC |
Canonical SMILES |
CCC12CC(=C3C4(C1N(CC4)CC5C2O5)C6=C(N3)C=C(C=C6)OC)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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